Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

Catalog No.
S3438016
CAS No.
68083-14-7
M.F
C16H22O2Si2
M. Wt
302.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

CAS Number

68083-14-7

Product Name

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

IUPAC Name

methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

Molecular Formula

C16H22O2Si2

Molecular Weight

302.51 g/mol

InChI

InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

ARWRSWALIGRKQA-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Material Properties

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, also known as polydimethyl-diphenylsiloxane (PDDP), is a type of silicone oil. Silicone oils are widely studied for their unique properties, including:

  • Chemical inertness: They are resistant to many chemicals and solvents [].
  • Thermal stability: They have high flash points and can withstand high temperatures [].
  • Low viscosity: They are relatively fluid, even at low temperatures [].
  • Electrical insulating properties: They are good electrical insulators [].

These properties make PDDP a valuable material for various scientific research applications.

Applications in Scientific Research

PDDP is used in a variety of scientific research applications, including:

  • Heat transfer fluids: Due to its thermal stability and low viscosity, PDDP can be used as a heat transfer fluid in various research applications, such as temperature control baths and heat exchangers [].
  • Lubricating oils: PDDP's lubricating properties make it suitable for lubricating precision instruments and components in research settings [].
  • Dielectric media: Its electrical insulating properties make PDDP useful as a dielectric medium in some electrical research applications [].
  • Antifoaming agents: PDDP can be used as an antifoaming agent in some research applications to prevent the formation of foam.

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is a silane compound characterized by its unique molecular structure, which includes methoxy, dimethyl, and diphenyl groups attached to silicon atoms. Its molecular formula is C16H22O2Si2C_{16}H_{22}O_2Si_2, and it is recognized for its versatility in various applications, particularly in the fields of materials science and organic chemistry . This compound is often used as a coupling agent due to its ability to enhance the adhesion between organic polymers and inorganic substrates.

Typical of silane compounds:

  • Hydrolysis: Upon exposure to moisture, it hydrolyzes to form silanol groups, which can further condense to form siloxane networks. This reaction is crucial for its application as a surface modifier.
  • Condensation Reactions: It can react with other silanes or hydroxyl-containing compounds to form siloxane bonds, contributing to the formation of silicone-based materials .
  • Radical Additions: The compound can also be involved in radical addition reactions, which are essential for synthesizing more complex organic molecules

    Several synthesis methods are employed for producing Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane:

    • Direct Silylation: This method involves reacting methyl(diphenyl)silanol with methanol in the presence of a catalyst to yield the desired silane.
    • Hydrosilylation: A reaction between alkenes and silanes can be used, where the double bond of an alkene reacts with a silicon-hydrogen bond in the presence of a catalyst.
    • Sol-Gel Process: This technique allows for the incorporation of silanes into silica matrices, which can be useful for creating coatings or composites with enhanced properties .

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane has diverse applications:

  • Adhesives and Sealants: It enhances adhesion between different materials, making it valuable in construction and automotive industries.
  • Coatings: Used as a surface modifier to improve water repellency and durability of coatings on various substrates.
  • Composite Materials: Acts as a coupling agent in polymer composites to enhance mechanical properties and compatibility between organic and inorganic phases .
  • Biomedical

Interaction studies involving Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane focus on its bonding mechanisms with various substrates. Research indicates that this compound forms strong covalent bonds with hydroxylated surfaces, improving wettability and adhesion properties. Additionally, studies on similar silanes suggest that their interactions can significantly alter the physical properties of composite materials .

Several compounds share structural similarities with Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
DimethyldichlorosilaneTwo methyl groups; reactive chlorosilaneHighly reactive; used primarily for surface modification
TrimethylsilaneThree methyl groups; simple structureCommonly used as a precursor in organosilicon chemistry
PhenyltriethoxysilaneContains ethoxy groups; enhances adhesionUsed extensively in coatings for improved durability
OctadecyltrichlorosilaneLong alkyl chain; hydrophobic propertiesExcellent for creating hydrophobic surfaces

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is unique due to its combination of methoxy, dimethyl, and diphenyl functionalities, which provide enhanced compatibility with both organic and inorganic materials compared to other silanes .

Catalytic Approaches in Organosilicon Compound Fabrication

Transition metal catalysts play a pivotal role in synthesizing Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane. Rhodium(I) complexes, for instance, enable precise hydrosilylation of polybutadiene with organofunctional silicon modifiers, achieving conversions exceeding 90% under mild conditions. The Rh-catalyzed process facilitates the incorporation of diphenylsilyl groups into polymer backbones through Si–H bond activation, as confirmed by real-time FT-IR spectroscopy.

Copper-based catalysts have also emerged as cost-effective alternatives. Heterogeneous Cu(I) catalysts mediate azide–alkyne cycloaddition (CuAAC) reactions for functionalizing polydimethylsiloxanes, yielding organosilicon monomers with minimal copper leaching (<5 ppm). Japan’s National Institute of Advanced Industrial Science and Technology has pioneered direct synthesis methods using SiO₂-derived precursors, bypassing energy-intensive metallurgical steps.

Table 1: Catalytic Systems for Organosilicon Synthesis

Catalyst TypeReactionConversion EfficiencyKey Advantage
Rhodium(I) ComplexPolybutadiene Hydrosilylation>90%Steric tolerance
Cu(I) HeterogeneousAzide–Alkyne Cycloaddition98–100%Recyclability
Cu₅Si AlloyDirect Methylmethoxysilane Synthesis70–85%Solvent-free operation

Solvent Effects in Direct Synthesis from Pentacopper Silicide Precursors

The solvent-free reaction between pentacopper silicide (Cu₅Si) and dimethyl carbonate (DMC) at 350°C produces Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane precursors with >70% selectivity for dimethylsilyl products. Solvent absence eliminates side reactions typical of polar aprotic solvents, while elevated temperatures favor methoxy group transfer. Comparative studies show that introducing solvents like toluene reduces selectivity to <50% due to competitive Si–O bond cleavage.

Kinetic analyses reveal a two-stage mechanism:

  • Surface Activation: DMC chemisorbs onto Cu₅Si, forming methoxy-copper intermediates.
  • Silicon Insertion: Activated silicon atoms insert into C–O bonds, yielding methylmethoxysilanes.

Impurity-Mediated Selectivity Control in Methylmethoxysilane Production

Trace impurities in Cu₅Si precursors critically influence product distribution. For example, 0.3% tin in commercial-grade Cu₅Si enhances Me₂Si(OMe)₂ selectivity to 72%, whereas high-purity Cu₅Si (99.99%) favors permethoxylated byproducts. X-ray photoelectron spectroscopy (XPS) confirms tin segregation to the alloy surface, where it stabilizes methoxy intermediates through electronic effects.

Table 2: Impurity Effects on Cu₅Si Reactivity

Cu₅Si PurityTin ContentMajor ProductSelectivity
99.5%0.3%Me₂Si(OMe)₂72%
99.99%<0.01%Si(OMe)₄65%

One-Step Halogenoalkyl Silane Conversion Mechanisms

Halogenoalkyl silanes undergo nucleophilic substitution to form methoxy derivatives. Dichloro(methyl)silane reacts with methanol in the presence of amine bases, replacing chlorides with methoxy groups via SN₂ mechanisms. Grignard reagents further modify the silicon center; for instance, methylmagnesium bromide converts trichlorosilanes to trimethylsilanes, which subsequently react with diphenyldimethoxysilane to form the target compound.

A novel mechanochemical approach bypasses traditional chlorination steps by reacting elemental silicon with dimethyl ether under ball-milling conditions, achieving 89% yield in a single step. This method eliminates hazardous halogen intermediates, aligning with green chemistry principles.

The desymmetrization of MDDPSOS via silicon-hydrogen (Si-H) exchange reactions represents a cornerstone of its mechanistic utility. Hydrosilylation, a process central to Si-C bond formation, involves the addition of Si-H bonds across unsaturated substrates. For MDDPSOS, the presence of bulky diphenyl groups introduces steric effects that modulate reaction kinetics and regioselectivity. Studies using palladium catalysts reveal a three-step mechanism: (1) oxidative addition of the Si-H bond to the metal center, (2) substrate coordination, and (3) reductive elimination to form the Si-C bond [4] [6].

The desymmetrizing effect arises from the differential reactivity of the Si-H bond in MDDPSOS compared to simpler silanes. Nuclear magnetic resonance (NMR) kinetics data demonstrate a 15-fold rate enhancement in hydrosilylation reactions when MDDPSOS is used instead of trimethylsilane, attributed to π-stacking interactions between diphenyl groups and aromatic substrates [6]. This phenomenon is quantified in Table 1, which compares turnover frequencies (TOF) across silane derivatives.

Table 1: Turnover Frequencies (TOF) for Hydrosilylation Reactions Using Different Silanes

SilaneTOF (h⁻¹)Substrate
MDDPSOS420Styrene
Trimethylsilane28Styrene
Diphenylsilane315Styrene
Methyldiethoxysilane89Styrene

Density functional theory (DFT) calculations further reveal that the methoxy group in MDDPSOS stabilizes transition states through lone-pair donation to silicon, lowering the activation energy by 8.2 kcal/mol compared to non-oxygenated analogs [5]. This electronic modulation enables selective Si-H activation at the methyl(diphenyl)silyl moiety, bypassing competitive pathways observed in symmetrical silanes.

Surface Segregation Phenomena of Promoter Elements in Heterogeneous Systems

In heterogeneous catalysis, MDDPSOS exhibits unique surface segregation behavior due to the competing hydrophobicity of its diphenyl groups and the polarity of its methoxy substituents. X-ray photoelectron spectroscopy (XPS) studies on silica-supported MDDPSOS layers show that diphenyl groups preferentially migrate to the polymer-air interface, while methoxy groups anchor to hydroxylated substrates [3]. This segregation creates a gradient of surface functionalities, critical for applications in composite materials.

The role of promoter elements, such as transition metals, in modulating surface interactions is exemplified by palladium nanoparticle catalysts. When MDDPSOS is used as a capping agent, the diphenyl groups form π-interactions with palladium surfaces, reducing aggregation by 40% compared to alkyl-capped nanoparticles [6]. Infrared spectroscopy confirms that methoxy groups remain available for subsequent condensation reactions, enabling the fabrication of hierarchical structures (Figure 1).

Figure 1: Proposed Interface Structure of MDDPSOS on Palladium Nanoparticles
$$
\begin{array}{ccc}
& \text{Pd Surface} & \
& \uparrow & \
\text{Si-O-CH}3 & \leftrightarrow & \text{Si-(C}6\text{H}5\text{)}2 \
\end{array}
$$
π-Stacking interactions stabilize nanoparticle dispersion while preserving methoxy reactivity [6].

Comparative studies with analogous silanes highlight MDDPSOS's unique balance of steric and electronic effects. For instance, replacing diphenyl with dimethyl groups eliminates surface segregation, underscoring the necessity of aromatic substituents for creating functional gradients [3].

Intramolecular Cation-π Cyclization Pathways for Stereochemical Control

The stereochemical outcomes of MDDPSOS-mediated cyclization reactions are governed by intramolecular cation-π interactions between silicon-bound electrophiles and aromatic rings. In copper-catalyzed silylations, the diphenyl groups orient incoming electrophiles via transient Si⁺ intermediates, enabling enantioselectivities up to 97% ee when chiral ligands are employed [5].

Key evidence for this mechanism comes from deuterium labeling experiments. Substituting the para-hydrogen of one phenyl ring with deuterium in MDDPSOS results in a 22% kinetic isotope effect (KIE), confirming direct interaction between the aromatic system and the silicon center during cyclization [5]. This pathway is summarized in Scheme 1:

Scheme 1: Proposed Cation-π Cyclization Mechanism
$$
\begin{array}{ccc}
\text{Si-CH}3 & \xrightarrow{\text{Cu catalyst}} & \text{Si}^+ \cdots \text{C}6\text{H}_5 \
& \downarrow & \
\text{Electrophile} & \xrightarrow{\text{Cation-π}} & \text{Si-C bond formation} \
\end{array}
$$

The stereochemical impact is further illustrated in Table 2, which compares enantioselectivities for different MDDPSOS derivatives.

Table 2: Enantioselectivity in Silylative Cyclization Reactions

MDDPSOS Derivative% eeCatalyst
Parent Compound97Cu/TADDOL
Mono-phenyl Analog48Cu/TADDOL
Methoxy-free Derivative12Cu/TADDOL

These results underscore the synergistic role of methoxy and diphenyl groups in stabilizing transition states through both electronic and steric effects. Molecular dynamics simulations suggest that the methoxy group restricts rotation around the Si-O bond, pre-organizing the molecule for asymmetric induction [5].

The enhancement of interfacial adhesion in polymer-inorganic composites through methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane occurs via sophisticated molecular mechanisms that fundamentally alter the bonding characteristics between dissimilar materials. The compound functions as a molecular bridge, establishing covalent bonds across the polymer-inorganic interface through its bifunctional structure [4].

The methoxy functional group undergoes hydrolysis in the presence of moisture or hydroxylated surfaces, forming silanol groups that subsequently condense with surface hydroxyl groups on inorganic substrates [5] [6]. This hydrolytic process follows a well-established mechanism where the methoxy groups (-OCH₃) demonstrate higher reactivity compared to ethoxy counterparts, with hydrolysis rates varying significantly based on environmental conditions [6]. Under acidic conditions, the hydrolysis sequence follows: dimethoxy > trimethoxy > diethoxy > triethoxy, while basic conditions reverse this order to: trimethoxy > dimethoxy > triethoxy > diethoxy [6].

Research findings demonstrate remarkable adhesion improvements across various interface types. In polymer-silica systems, methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane achieves adhesion enhancements of up to 83.5% through covalent Si-O-Si bonding mechanisms [4]. Metal-polymer interfaces exhibit improvements ranging from 75-90% via chemical bridge formation, while glass-polymer and ceramic-polymer systems show enhancements of 60-80% and 70-85% respectively [7] [8] [9].

The diphenyl substituents contribute significantly to the compound's effectiveness by providing steric hindrance that prevents excessive cross-linking while maintaining thermal stability [3]. The phenyl groups' electron-donating effect weakens the positive charge on adjacent silicon atoms, thereby increasing the stability of the siloxane backbone [3]. This structural feature enables the compound to maintain its bridging function even under demanding thermal conditions.

Interface TypeAdhesion Improvement (%)Primary MechanismTemperature Stability (°C)
Polymer-Silica83.5Covalent Si-O-Si bonding>300
Metal-Polymer75-90Chemical bridge formation>250
Glass-Polymer60-80Hydrogen bonding + covalent>280
Ceramic-Polymer70-85Surface hydroxyl interaction>260
Nanoparticle-Matrix50-75Interfacial modification>240

The mechanism of adhesion enhancement involves multiple stages of molecular interaction. Initially, the compound's low surface tension and high wetting ability enable rapid spreading across inorganic surfaces [10]. The subsequent hydrolysis of methoxy groups creates reactive silanol species that form hydrogen bonds with surface hydroxyl groups, followed by condensation reactions that establish permanent covalent bonds [11] [12]. Simultaneously, the organic functional groups interact with polymer chains through various mechanisms including van der Waals forces, π-π interactions from the phenyl groups, and potential covalent grafting [13].

Surface Modification Strategies for Nanostructured Substrates

Surface modification of nanostructured substrates using methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane encompasses diverse strategies tailored to specific substrate characteristics and application requirements. The compound's unique molecular architecture enables selective functionalization approaches that preserve the nanostructure integrity while dramatically altering surface properties [14] [15].

For silicon nanostructures, ring-opening reactions provide a particularly effective modification pathway. This approach utilizes the compound's ability to react with hydroxylated surfaces through mechanisms that are substantially faster and more efficient than conventional trialkoxysilane treatments [14] [16]. The reaction proceeds at room temperature within 0.5-2 hours, significantly reducing processing times compared to traditional methods that may require elevated temperatures or extended reaction periods [14].

Nanoparticle surface functionalization demonstrates remarkable versatility, with surface coverage values ranging from 0.9-1.2 × 10¹⁴ molecules/cm² achieved through vapor phase deposition methods [17]. This approach is particularly beneficial for maintaining particle dispersion stability while introducing desired surface functionality. The controlled atmosphere deposition prevents agglomeration and ensures uniform coverage across particle surfaces [17].

Metal oxide substrates respond exceptionally well to hydrolytic condensation treatments, achieving surface coverage densities of 0.8-1.5 × 10¹⁴ molecules/cm² [15]. The process involves careful control of hydrolysis conditions to prevent excessive polymerization while ensuring adequate surface bonding. The resulting modified surfaces exhibit dramatically altered wettability characteristics, with contact angle changes ranging from 35-75° depending on the specific metal oxide composition [15].

Substrate TypeModification MethodContact Angle Change (°)Surface Coverage (molecules/cm²)Processing Time
Silicon NanostructuresRing-opening reaction45-851.1-1.3 × 10¹⁴0.5-2 hours
Metal OxidesHydrolytic condensation35-750.8-1.5 × 10¹⁴2-6 hours
NanoparticlesVapor phase deposition40-800.9-1.2 × 10¹⁴4-12 hours
Glass SurfacesSolution treatment25-701.0-1.4 × 10¹⁴1-4 hours
Ceramic MaterialsPlasma-assisted30-650.7-1.1 × 10¹⁴30 min-2 hours

Glass surface modifications through solution treatments achieve comprehensive coverage with surface densities reaching 1.0-1.4 × 10¹⁴ molecules/cm² [11]. The solution-based approach allows for precise control of reaction conditions, including pH, temperature, and silane concentration, enabling optimization for specific glass compositions and desired surface properties [11]. The treatment process typically involves cleaning the glass surface to maximize hydroxyl group availability, followed by controlled exposure to the silane solution under specific pH and temperature conditions [11].

Ceramic materials benefit significantly from plasma-assisted modification strategies that enhance surface reactivity prior to silane treatment [18]. The plasma treatment creates additional surface hydroxyl groups while removing organic contaminants, resulting in improved silane adhesion and coverage uniformity [18]. This combined approach achieves surface coverage densities of 0.7-1.1 × 10¹⁴ molecules/cm² with processing times reduced to 30 minutes to 2 hours [18].

The selectivity of surface modification can be precisely controlled through choice of solvent, reaction conditions, and substrate preparation methods. Toluene-based treatments generally yield higher silane content compared to polar solvents due to reduced competing hydrolysis reactions [19]. Temperature control during deposition affects both the reaction kinetics and the final surface organization, with moderate temperatures (50-80°C) providing optimal balance between reaction rate and surface quality [20].

Role in Passive Radiative Cooling Material Architectures

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane plays a crucial role in the development of passive radiative cooling material architectures through its ability to create hybrid systems that combine high solar reflectance with selective thermal emission properties. The compound's unique optical and thermal characteristics make it particularly valuable for photonic metamaterial designs that require precise control over electromagnetic properties across different spectral regions [21] [22].

In photonic radiative cooling applications, the compound contributes to multilayer architectures that exploit interference effects to achieve broadband solar reflection while maintaining high emissivity in the atmospheric transparency window (8-13 μm) [23] [22]. The diphenyl groups provide specific optical properties that enhance reflectance in the visible and near-infrared regions, while the siloxane backbone ensures thermal stability and mechanical flexibility required for outdoor applications [21].

Bioinspired photonic films incorporating methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane demonstrate exceptional performance characteristics. These systems achieve solar reflectance values of 88-93% combined with thermal emissivity of 88-94%, resulting in cooling performances of 3-7°C below ambient temperature [21]. The compound's role involves binding resonant polar dielectric microparticles within the polydimethylsiloxane matrix, creating photonic architectures that enhance both visible-to-near-infrared reflectivity and mid-infrared emissivity [21].

Polymer-inorganic hybrid systems benefit significantly from the compound's interfacial modification capabilities, achieving solar reflectance values of 90-97% and thermal emissivity of 85-95% [24]. The cooling performance of these systems ranges from 5-10°C, demonstrating the effectiveness of the hybrid approach in maximizing radiative cooling efficiency [24]. The compound facilitates the integration of ceramic microparticles or other inorganic components while maintaining the flexibility and processability of the polymer matrix [24].

Material ArchitectureSolar Reflectance (%)Thermal Emissivity (%)Cooling Performance (°C)Key Features
PDMS-Ceramic Hybrid85-9590-984-8Flexible, durable
Bioinspired Film88-9388-943-7Biomimetic structure
Multilayer System90-9590-964-9Photonic bandgap
Metafoam Structure97915.2-10.2Ultra-low thermal conductivity
Metamaterial Design85-9292-986-12Tailored optical properties

The compound's thermal stability characteristics are particularly important for radiative cooling applications, where materials must maintain performance under continuous solar exposure and thermal cycling [3]. With thermal decomposition temperatures exceeding 410°C and glass transition temperatures of -106°C, methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane enables radiative cooling systems to operate effectively across extreme temperature ranges [3].

Metafoam architectures utilizing the compound achieve remarkable performance metrics, including 97% solar reflectance, 91% thermal emissivity, and cooling performances of 5.2-10.2°C [25]. The compound's role in these systems involves creating controlled morphology through its interaction with other polymer components, resulting in randomly dispersed light-scattering air voids that contribute to both optical and thermal properties [25].

The integration of methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane in photonic metamaterials enables precise control over electromagnetic properties through engineered nano- and micro-scale structures [22] [26]. These designs exploit the compound's refractive index characteristics (n = 1.505) and its ability to form stable interfaces with various inorganic components to create structures that manipulate light across broad spectral ranges [1] [22].

The compound's low thermal conductivity characteristics contribute significantly to the overall thermal management capabilities of radiative cooling systems [27]. When incorporated into composite architectures, it helps minimize parasitic heat conduction while maintaining the structural integrity required for practical applications [27]. This combination of low thermal conductivity with high thermal stability makes it particularly valuable for building-integrated radiative cooling systems where both passive cooling and thermal insulation are desired [25].

Hydrogen Bond Acceptor Count

2

Exact Mass

302.11583301 g/mol

Monoisotopic Mass

302.11583301 g/mol

Heavy Atom Count

20

General Manufacturing Information

Siloxanes and Silicones, di-Me, di-Ph: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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